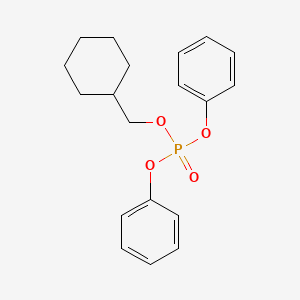
Cyclohexylmethyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethyl diphenyl phosphate is a compound with the molecular formula C19H23OP . It is also known as Phosphine oxide, (cyclohexylmethyl)diphenyl- . The IUPAC name for this compound is [cyclohexylmethyl (phenyl)phosphoryl]benzene .
Molecular Structure Analysis
The molecular structure of Cyclohexylmethyl diphenyl phosphate consists of a cyclohexylmethyl group and two phenyl groups attached to a phosphorus atom . The exact 3D conformer and other structural details can be found in databases like PubChem .Chemical Reactions Analysis
While specific chemical reactions involving Cyclohexylmethyl diphenyl phosphate are not available, related compounds like aryl phosphates are known to undergo various reactions. For instance, chiral phosphoric acids have been used in organocatalytic asymmetric transfer hydrogenations .Physical And Chemical Properties Analysis
Cyclohexylmethyl diphenyl phosphate has a molecular weight of 298.4 g/mol . Other computed properties include a XLogP3-AA of 4.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Hydrolysis and Dealkylation in Organic Synthesis
Cyclohexylmethyl diphenyl phosphate can be used as an intermediate in the hydrolysis and dealkylation processes of organic synthesis. These reactions are crucial for producing phosphinic and phosphonic acids, which have significant biological activity. For instance, they can be transformed into antibacterial agents, antiviral therapies, and central nervous system therapeutics .
Supramolecular Chemistry
This compound plays a role in the synthesis of metal-organic coordination complexes. These complexes are studied for their intriguing supramolecular architecture and potential applications in catalysis, gas adsorption, magnetism, ion exchange, conductance, and photoluminescence. The non-covalent interactions within these complexes are essential for creating diverse supramolecular frameworks .
Cellulose Ester Synthesis
In the field of polymer chemistry, Cyclohexylmethyl diphenyl phosphate is utilized to synthesize novel cellulose esters. These esters are created using ionic liquids as the reaction medium and have applications in creating materials with unique properties .
Biomass Conversion
The compound is involved in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers. This process is part of biomass conversion, aiming to produce sustainable organic carbon sources for fuels, chemicals, and polymers .
Conducting Polymer Research
Cyclohexylmethyl diphenyl phosphate contributes to the study of conducting polymers, such as polycarbazole and its derivatives. These materials have excellent optoelectronic properties and are used in nanodevices, rechargeable batteries, and electrochemical transistors .
Epoxy Resin Development
This compound is also significant in the synthesis of phosphorus-based epoxy resins. These resins are notable for their distinctive properties and have garnered attention for their potential applications in various fields .
Safety And Hazards
Zukünftige Richtungen
Given the widespread use of aryl phosphate esters and their environmental persistence, there is a growing interest in studying their potential health hazards . Future research could focus on understanding the toxicological properties of Cyclohexylmethyl diphenyl phosphate and its potential effects on human health and the environment .
Eigenschaften
IUPAC Name |
cyclohexylmethyl diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLXWZXEBLBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylmethyl diphenyl phosphate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)
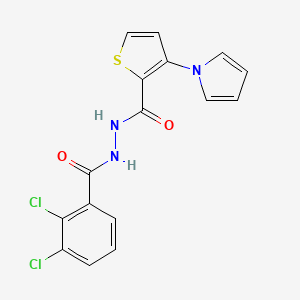
![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)
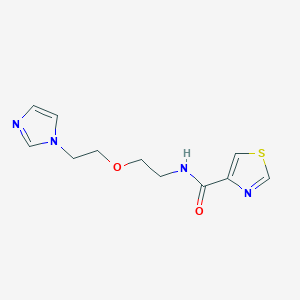


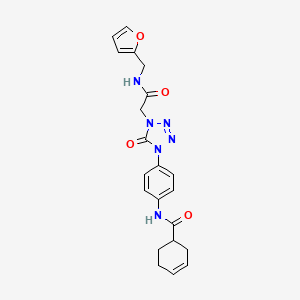
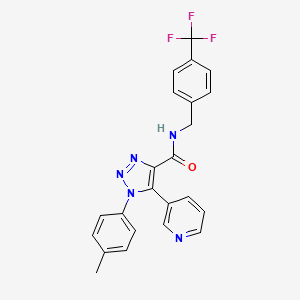
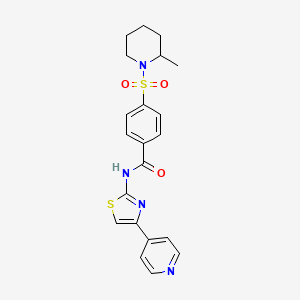
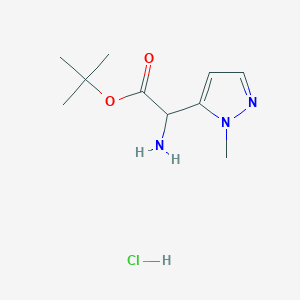
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)